molecular formula C9H20N2 B8679018 N-tert-butylpiperidin-4-amine

N-tert-butylpiperidin-4-amine

Cat. No.: B8679018
M. Wt: 156.27 g/mol
InChI Key: LBURSXFVLVLMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butylpiperidin-4-amine is a chemical compound of significant interest in pharmaceutical and agrochemical research, primarily valued as a key synthetic intermediate. The 4-aminopiperidine scaffold is a privileged structure in drug discovery, known for its ability to contribute to potent biological activity by serving as a core building block for more complex molecules . Researchers utilize this and related structures in the design and synthesis of novel therapeutic agents. In particular, derivatives of piperidin-4-amine have been explored for their potential as potent anticancer agents. These compounds can act as multi-target inhibitors, with some designed to target the colchicine binding site on tubulin, a well-established strategy for disrupting microtubule function in cancer cells . Furthermore, the 4-aminopiperidine core is a critical structural element in the development of new antifungal agents. Analogous compounds have demonstrated remarkable in vitro activity against clinically relevant species such as Candida and Aspergillus by inhibiting key enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase . The protonable nitrogen atoms in the piperidine ring are thought to imitate carbocationic high-energy intermediates in the enzymatic reaction, leading to effective inhibition . The tert-butyl group on the amine nitrogen offers steric and electronic modulation, making this compound a valuable precursor for constructing a diverse array of molecules targeted at various disease pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-tert-butylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-9(2,3)11-8-4-6-10-7-5-8/h8,10-11H,4-7H2,1-3H3

InChI Key

LBURSXFVLVLMIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1CCNCC1

Origin of Product

United States

Synthetic Methodologies for N Tert Butylpiperidin 4 Amine

Preparation of Key N-tert-butyl Piperidine (B6355638) Precursors

The initial and critical phase in the synthesis of N-tert-butylpiperidin-4-amine is the preparation of N-tert-butylated piperidine intermediates. The two primary precursors are 1-tert-butylpiperidin-4-one and 1-tert-butyl-4-halopiperidine derivatives.

Synthesis of 1-tert-butylpiperidin-4-one

1-tert-butylpiperidin-4-one serves as a fundamental building block. biosynth.com Its synthesis can be accomplished through several strategic approaches, each with distinct advantages.

A notable method for synthesizing 1-tert-butylpiperidin-4-one is through a transamination reaction. acs.org This process involves the reaction of a quaternary ammonium (B1175870) piperidone, such as 1,1-dimethyl-4-oxopiperidinium iodide, with tert-butylamine. acs.orgresearchgate.net A key challenge in this reaction is the management of the dimethylamine (B145610) byproduct. Efficient trapping of dimethylamine is critical for achieving a high yield of the desired product. acs.org The use of sodium acrylate (B77674) has been identified as an effective method to both trap the dimethylamine and simplify the subsequent purification process through extraction. acs.orgacs.org This approach provides a practical and high-yielding route to 1-tert-butylpiperidin-4-one. acs.org

ReactantsReagents/ConditionsProductYieldReference
1,1-dimethyl-4-oxopiperidinium iodide, tert-butylamineSodium acrylate1-tert-butylpiperidin-4-oneHigh acs.orgresearchgate.net

Iminium ions are highly reactive intermediates that play a significant role in the synthesis of piperidine derivatives. numberanalytics.com They are typically formed from the reaction of an aldehyde or ketone with a secondary amine under acidic conditions. numberanalytics.com In the context of 1-tert-butylpiperidin-4-one synthesis, an iminium ion intermediate can be generated and subsequently reacted with a suitable nucleophile. researchgate.net

IntermediateReagentProductOverall YieldReference
Dimethyliminium saltMethylmagnesium chloride1-tert-butyl-4-chloropiperidine (B1246326)71% researchgate.net

The carbonyl group of piperidin-4-ones is susceptible to nucleophilic addition, a fundamental reaction in their functionalization. researchgate.net While direct nucleophilic addition to the carbonyl group of a pre-formed N-tert-butylpiperidin-4-one is a common subsequent step, the synthesis of the ketone itself can involve related principles. For instance, the strategic addition of organometallic reagents to precursor iminium ions, as mentioned previously, is a form of nucleophilic addition that constructs the desired N-alkylated piperidone. researchgate.net

Approaches to 1-tert-butyl-4-halopiperidine Derivatives

1-tert-butyl-4-halopiperidine derivatives, particularly 1-tert-butyl-4-chloropiperidine, are valuable intermediates that can be converted to the target amine. researchgate.net An efficient synthesis of 1-tert-butyl-4-chloropiperidine has been developed from 1-tert-butylpiperidin-4-ol. The chlorination is achieved using thionyl chloride, where the addition of tetrabutylammonium (B224687) chloride is crucial to suppress the formation of elimination byproducts. researchgate.net

Another route to 1-tert-butyl-4-chloropiperidine involves the addition of methylmagnesium chloride to a dimethyliminium salt, which generates the N-tert-butyl group and provides a precursor that can be converted to the 4-chloro derivative. researchgate.net

Starting MaterialReagentsProductKey FeatureReference
1-tert-butylpiperidin-4-olThionyl chloride, Tetrabutylammonium chloride1-tert-butyl-4-chloropiperidineSuppression of elimination researchgate.net
Dimethyliminium salt intermediateMethylmagnesium chloride1-tert-butyl-4-chloropiperidineNovel N-tert-butylation researchgate.net

Installation of the C4-Amine Functionality

Once the key N-tert-butylated piperidine precursors are in hand, the final step is the introduction of the amine group at the C4 position. This is most commonly achieved through reductive amination of 1-tert-butylpiperidin-4-one or nucleophilic substitution of a 1-tert-butyl-4-halopiperidine.

Reductive amination is a widely used and effective method for converting ketones to amines. In this process, 1-tert-butylpiperidin-4-one is reacted with an ammonia (B1221849) source in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). ambeed.com This reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the desired this compound.

Alternatively, the C4-amine can be introduced via nucleophilic substitution. A 1-tert-butyl-4-halopiperidine, such as the chloro- or bromo-derivative, can be reacted with a suitable amine source, like ammonia or a protected amine equivalent. This reaction displaces the halide leaving group to form the target compound.

A related strategy involves the use of tert-butyl piperidin-4-ylcarbamate, which can be synthesized and then the N-tert-butyl group can be introduced at a later stage. For instance, tert-butyl piperidin-4-ylcarbamate can undergo reductive amination with an appropriate aldehyde or ketone, followed by deprotection of the carbamate (B1207046) to yield the primary amine. researchgate.net

PrecursorReaction TypeReagentsProductReference
1-tert-butylpiperidin-4-oneReductive AminationAmmonia source, Reducing agent (e.g., NaBH3CN)This compound ambeed.com
1-tert-butyl-4-halopiperidineNucleophilic SubstitutionAmmonia or amine equivalentThis compound mdpi.com
tert-butyl piperidin-4-ylcarbamateReductive Amination (with subsequent alkylation)Aldehyde/Ketone, Reducing Agent, Alkylating agentN-alkylated-N-tert-butylpiperidin-4-amine researchgate.net

Reductive Amination Strategies from Ketone Precursors

Reductive amination is a cornerstone method for the synthesis of this compound, typically starting from a corresponding ketone precursor. This highly versatile reaction involves the condensation of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The most direct approach involves the reaction of 1-tert-butylpiperidin-4-one with an ammonia source, followed by reduction. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride, sodium cyanoborohydride, and catalytic hydrogenation being common choices. masterorganicchemistry.comyoutube.comresearchgate.net Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine in the presence of the starting ketone. masterorganicchemistry.com

An alternative two-step sequence starts with N-Boc-4-piperidone . This precursor is first subjected to reductive amination with ammonia or a protected ammonia equivalent. The resulting amine can then be N-alkylated with a tert-butyl group, often after deprotection of the Boc group. researchgate.netnih.gov Libraries of 4-aminopiperidine (B84694) derivatives have been successfully synthesized using N-substituted 4-piperidone (B1582916) derivatives and various amines with sodium triacetoxyborohydride as the reducing agent. researchgate.net

Ketone PrecursorAmine SourceReducing Agent/CatalystKey FeaturesReference
1-tert-butylpiperidin-4-oneAmmonia (aq.)Iron Catalyst / H₂Utilizes an earth-abundant metal catalyst. d-nb.info
N-substituted 4-piperidonesVarious primary aminesSodium triacetoxyborohydrideBroad applicability for creating diverse libraries. researchgate.net
N-Boc-4-piperidoneAmmonium ChlorideSodium triacetoxyborohydrideCommon intermediate for further functionalization. nih.gov
Piperidin-4-oneMethylamineRaney NickelClassic catalytic approach for the reduction step.

Alternative Amination Reactions at C4

Beyond reductive amination, other methods have been developed to install the amine functionality at the C4 position of the piperidine ring.

One significant strategy is the direct functionalization of a C-H bond at the C4 position. Research has shown that rhodium-catalyzed C-H insertion reactions can be used to introduce functional groups at C4. nih.govnsf.gov By selecting the appropriate N-protecting group and rhodium catalyst, it is possible to direct the functionalization to the C4 position, overriding the electronically favored C2 position. nih.govnsf.gov

Another classical approach involves the nucleophilic substitution of a suitable leaving group at the C4 position. For instance, starting from 1-tert-butylpiperidin-4-ol, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate) or activated under Mitsunobu conditions. Subsequent reaction with an azide (B81097) source, such as sodium azide, followed by reduction of the resulting azido (B1232118) intermediate (e.g., via catalytic hydrogenation or with lithium aluminum hydride) yields the primary amine. researchgate.net

Stereochemical and Regiochemical Control in Synthesis

While this compound itself is achiral, the synthesis of its substituted derivatives demands precise control over stereochemistry and regiochemistry.

The development of stereoselective synthetic methods is crucial for accessing optically active piperidine derivatives, which are vital in pharmaceutical development.

Diastereoselective Methods : For piperidine rings with pre-existing stereocenters, diastereoselective functionalization is key. Photoredox-catalyzed α-amino C-H arylation has been shown to proceed with high diastereoselectivity on densely substituted piperidines. nih.gov Furthermore, diastereoselective syntheses of 2-substituted-piperidin-4-ones have been developed, providing chiral precursors for asymmetric syntheses. researchgate.net

Enantioselective Methods : The enantioselective synthesis of C4-substituted piperidines can be achieved using advanced catalytic systems. For example, an iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer can produce highly enantioselective C4-substituted piperidines. mdpi.com Chemoenzymatic strategies using transaminase (ATA) biocatalysts have also been adapted for the enantioselective synthesis of piperidine carbamates.

Controlling the position of functionalization on the piperidine ring is a significant synthetic challenge due to the similar reactivity of the C-H bonds at different positions. The electronic properties of the ring favor functionalization at the C2 position, which is alpha to the nitrogen atom. nih.govnsf.gov

However, catalyst-controlled C-H functionalization has emerged as a powerful tool for achieving regioselectivity. By carefully choosing the catalyst and the protecting group on the piperidine nitrogen, one can direct functionalization to C2, C3, or C4. Specifically, for C4 functionalization, steric shielding at the C2 position can be employed to override the inherent electronic preference. nih.govnsf.gov For instance, using N-α-oxoarylacetyl-piperidines in combination with a specific rhodium catalyst, Rh₂(S-2-Cl-5-BrTPCP)₄, directs C-H functionalization to produce 4-substituted analogues. nih.govd-nb.info

Catalytic Approaches in this compound Synthesis

Catalysis is integral to modern, efficient, and selective methods for synthesizing this compound and its derivatives. Catalysts are employed to facilitate reductions, direct the position of functionalization, and control stereochemistry.

Reductive Amination : While stoichiometric reducing agents are common, catalytic methods offer greener and more efficient alternatives. Iron-based catalysts have been successfully used for the reductive amination of ketones with aqueous ammonia and hydrogen gas. d-nb.info Noble metal catalysts like palladium or platinum on carbon are also widely used for the hydrogenation of the imine intermediate.

C-H Activation : Rhodium catalysts are paramount for the direct, regioselective C-H amination of the piperidine ring at the C4 position. nih.govnsf.gov Palladium catalysts are also explored for C-H functionalization, often using a directing group strategy to ensure C4 selectivity. acs.org

Stereoselective Synthesis : Chiral catalysts are essential for enantioselective transformations. Iridium complexes with chiral ligands can facilitate asymmetric reductive amination cascades, while chiral rhodium catalysts are used for stereoselective C-H insertion reactions. mdpi.comd-nb.info

Catalyst TypeReactionPurposeReference
Iron (Fe) NanoparticlesReductive AminationReduction of imine with H₂ d-nb.info
Rhodium (Rh) CarboxylatesC-H FunctionalizationRegioselective amination at C4 nih.govnsf.gov
Iridium (Ir) ComplexesAsymmetric Reductive AminationEnantioselective synthesis mdpi.com
Palladium (Pd) ComplexesC-H Arylation / Cross-CouplingRegioselective functionalization / C-N bond formation acs.orgacs.org
Gold (Au) ComplexesOxidative AminationCyclization and amination of alkenes mdpi.com

Chemical Reactivity and Transformation Pathways of N Tert Butylpiperidin 4 Amine

Reactivity of the Piperidine (B6355638) Nitrogen (N-1) and the tert-butyl Substituent

The reactivity of the tertiary amine within the piperidine ring is fundamentally dictated by the presence of the sterically demanding tert-butyl group. This substituent creates a crowded environment around the nitrogen atom, influencing both its nucleophilic and basic properties and dictating the conformational equilibrium of the entire ring system.

Steric hindrance is a critical factor governing the reactivity of the N-1 nitrogen in N-tert-butylpiperidin-4-amine. The tert-butyl group, with its three methyl groups, effectively shields the nitrogen's lone pair of electrons. This shielding significantly impedes the approach of electrophiles and other reactants, a phenomenon well-documented in substitution reactions. libretexts.orgchemistrysteps.com Consequently, the N-1 nitrogen is a poor nucleophile and a non-nucleophilic, sterically hindered base.

This steric bulk has several consequences for reaction pathways:

Reduced Nucleophilicity: Reactions that typically occur at the nitrogen of a secondary or less hindered tertiary piperidine, such as quaternization via alkylation, are significantly disfavored. The energy barrier for a nucleophilic attack (an SN2-type reaction) by the N-1 nitrogen is substantially increased due to steric repulsion between the bulky group and the incoming electrophile. libretexts.org

Hindered Basicity: While the nitrogen remains basic, its ability to act as a proton scavenger can be sterically restricted, particularly with bulky acids. This property is exploited in hindered bases like 2,6-di-tert-butylpyridine, which can act as proton sponges without interfering with other reaction centers. acs.org

Selectivity in Complex Reactions: The inertness of the N-1 position directs reactions to other functional groups within the molecule. For instance, in reactions involving both the N-1 and C-4 nitrogens, electrophilic attack will selectively occur at the more accessible C-4 primary amine. This inherent selectivity makes the N-tert-butyl group a useful directing group, obviating the need for a separate protecting group on the ring nitrogen in many synthetic sequences. The steric bulk of a tert-butyl group on a nitrogen atom has been shown to inhibit side reactions such as cyclotrimerization in the formation of related imine compounds. nih.gov

The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. ias.ac.in The presence of a large substituent on the nitrogen, such as a tert-butyl group, has a profound effect on the ring's conformational equilibrium. Due to its size, the tert-butyl group will have a strong preference for the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions with the axial hydrogens at C-2 and C-6.

This conformational locking has important implications for the reactivity of the C-4 amine:

Axial vs. Equatorial Substituents: With the N-tert-butyl group fixed in the equatorial position, the substituent at the C-4 position is also influenced. The chair conformation will orient the C-4 amino group predominantly in the equatorial position to achieve the most stable trans-diaxial arrangement relative to the axial hydrogens on C-2 and C-6.

Influence on Reactivity: The orientation of the C-4 amino group affects its reactivity. An equatorial amine is generally more sterically accessible to reagents than an axial one, which can be shielded by the ring itself. This preferred conformation ensures that the C-4 amine is readily available for transformations such as acylation, sulfonylation, and nucleophilic substitution. Studies on related N-acylpiperidines show that steric strain can dictate the orientation of substituents, which in turn impacts reactivity. nih.gov

The interplay between steric hindrance and conformational preference is a key theme in the chemistry of this compound, rendering the N-1 nitrogen unreactive while presenting the C-4 amine as an accessible and predictable reaction site.

Reactions of the C4-Amine Moiety

The primary amino group at the C-4 position is the principal site of reactivity in this compound. Its nucleophilic character allows it to participate in a wide range of common amine transformations, including the formation of amides, sulfonamides, and new carbon-nitrogen bonds via substitution reactions.

The C-4 primary amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or acid anhydride (B1165640), typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. mdpi.comdtic.mil The lone pair of the nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a new amide bond.

Sulfonylation: In a similar fashion, the amine reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to yield sulfonamides. These reactions are also often carried out in the presence of a base like pyridine (B92270) or triethylamine. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for amines. researchgate.net

Reaction TypeReagent ExampleProduct Class
AcylationAcetyl Chloride (CH₃COCl)N-(1-(tert-butyl)piperidin-4-yl)acetamide
AcylationBenzoyl Chloride (C₆H₅COCl)N-(1-(tert-butyl)piperidin-4-yl)benzamide
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)N-(1-(tert-butyl)piperidin-4-yl)-4-methylbenzenesulfonamide
SulfonylationMethanesulfonyl Chloride (MsCl)N-(1-(tert-butyl)piperidin-4-yl)methanesulfonamide

The C-4 amine can act as a nucleophile to form new C-N bonds by attacking electrophilic carbon centers. Key examples include reductive amination and alkylation.

Reductive Amination: This is a powerful method for forming C-N bonds. This compound reacts with aldehydes or ketones to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. mdpi.com Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. dtic.milresearchgate.net This pathway is central to the synthesis of many pharmaceutical compounds.

Alkylation: The primary amine can undergo nucleophilic attack on alkyl halides (SN2 reaction) to form secondary amines. However, this method can be difficult to control, often leading to over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. Due to this, reductive amination is frequently the preferred method for controlled alkylation. Piperidine itself is known to be an effective nucleophile in aromatic substitution reactions. rsc.orgrsc.org

Reaction TypeReactantsProduct Class
Reductive AminationAcetone, Sodium TriacetoxyborohydrideN-isopropyl-1-(tert-butyl)piperidin-4-amine
Reductive AminationBenzaldehyde, Sodium TriacetoxyborohydrideN-benzyl-1-(tert-butyl)piperidin-4-amine
Alkylation (SN2)Methyl IodideN-methyl- and N,N-dimethyl-1-(tert-butyl)piperidin-4-amine

Ring System Modifications and Functionalization of the Piperidine Core

While reactions typically occur at the exocyclic C-4 amine, the piperidine ring itself can be functionalized, most commonly at the α-carbon positions (C-2 and C-6) adjacent to the ring nitrogen. The N-tert-butyl group plays a crucial role in these transformations.

A key strategy for α-functionalization involves the formation of an endocyclic iminium ion, which can then be trapped by a variety of nucleophiles. nih.gov This process allows for the direct installation of substituents onto the piperidine core. The reaction sequence generally proceeds as follows:

Oxidation: The tertiary amine is first oxidized to an amine N-oxide.

Iminium Ion Formation: In the presence of a suitable reagent, such as trifluoroacetic anhydride (TFAA) or other activators, the N-oxide undergoes an elimination reaction (a Polonovski-type reaction) to selectively form an endocyclic iminium ion.

Nucleophilic Addition: The highly electrophilic iminium ion is then trapped in situ by a carbon-based nucleophile, such as an organometallic reagent, an enolate, or a silyl (B83357) enol ether, to form a new C-C bond at the α-position. nih.gov

This method provides a powerful route for elaborating the piperidine scaffold, enabling the synthesis of complex derivatives that would be difficult to access otherwise. The bulky N-tert-butyl group influences the regioselectivity of the iminium ion formation and the subsequent nucleophilic attack.

StepProcessIntermediate/Product
1Oxidation of N-1 Nitrogen (e.g., with m-CPBA)Piperidine N-oxide
2Activation and Elimination (e.g., with TFAA)Endocyclic Iminium Ion
3Nucleophilic Addition (e.g., with a Grignard reagent, R-MgBr)2-Substituted-N-tert-butylpiperidine

Reaction Kinetics and Mechanistic Investigations of Derivatives

Detailed kinetic and mechanistic studies on derivatives of this compound are essential for understanding their reactivity and optimizing their application in various chemical syntheses. While specific kinetic data for this exact compound's derivatives are not extensively documented in publicly available literature, a comprehensive understanding can be gleaned from studies on structurally related piperidine derivatives. A notable example is the investigation into the thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides, which provides valuable insights into the electronic effects of substituents on reaction rates and the underlying reaction mechanism.

This case study reveals a first-order reaction mechanism, where the rate is dependent on the nature of the substituent on the phenyl ring. The reaction proceeds via an intramolecular cyclic mechanism, and the presence of electron-withdrawing groups is crucial for the rearrangement to occur.

Detailed Research Findings: Thermal Rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides

The thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to O-arylhydroxylamines has been systematically studied. The reaction was found to follow first-order kinetics, and the rate constants were determined in dioxane. The study highlighted that electron-withdrawing substituents in the ortho or para position are essential for the reaction to proceed.

The reactivity order was established as: NO₂ ≫ CN > COPh > COMe > COOEt > CONH₂

This order indicates that stronger electron-withdrawing groups significantly accelerate the reaction. The kinetic data correlates well with Hammett σ⁻ constants, yielding a large positive ρ value of +3.6. This large positive ρ value suggests the development of a significant negative charge at the reaction center in the transition state, indicating a highly polar activated complex with an electron-rich center. These findings strongly support an intramolecular cyclic mechanism for the rearrangement.

The activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, were also calculated, providing further insight into the transition state of the reaction.

Interactive Data Table: First-Order Rate Constants for the Thermal Rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides

Substituent (X)Temperature (°C)k x 10⁵ (s⁻¹)
p-NO₂60.038.6
p-CN100.020.3
p-COPh120.012.8
p-COMe120.08.16
p-COOEt120.04.92
p-CONH₂120.00.95
o-NO₂60.0118.0

Interactive Data Table: Activation Parameters for the Thermal Rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides

Substituent (X)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
p-NO₂22.8-11.4
p-CN26.5-10.8
p-COPh27.6-11.6
p-COMe28.1-11.1
p-COOEt28.7-10.9
p-CONH₂29.1-14.1
o-NO₂21.6-12.9

The data presented in these tables clearly illustrates the profound influence of electronic substituent effects on the reaction kinetics of this piperidine derivative. The consistent negative values for the entropy of activation (ΔS‡) are indicative of a highly ordered, cyclic transition state, which is a key feature of the proposed intramolecular rearrangement mechanism.

Advanced Spectroscopic and Analytical Characterization Techniques for N Tert Butylpiperidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of N-tert-butylpiperidin-4-amine in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer a complete picture of the proton and carbon framework and the spatial relationships between atoms.

¹H and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of this compound provides initial confirmation of the primary structure. The tert-butyl group, attached to the exocyclic amine, characteristically appears as a sharp singlet in the upfield region of the spectrum due to the nine equivalent protons. The protons on the piperidine (B6355638) ring exhibit more complex splitting patterns (multiplets) resulting from spin-spin coupling. These protons are located in different chemical environments, with axial and equatorial protons experiencing distinct shielding effects, leading to different chemical shifts. The proton attached to the nitrogen (N-H) of the secondary amine will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

The ¹³C NMR spectrum reveals the number of unique carbon environments. This compound is expected to show distinct signals for the carbons of the tert-butyl group (a quaternary carbon and three equivalent methyl carbons) and the carbons of the piperidine ring. The symmetry of the molecule may result in fewer signals than the total number of carbon atoms. For instance, C2 and C6, as well as C3 and C5, of the piperidine ring are chemically equivalent, thus producing single resonances for each pair.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.1 (singlet, 9H)~29 (methyls)
C (CH₃)₃-~50 (quaternary)
Piperidine H2/H6~2.5-3.0 (multiplet)~50
Piperidine H3/H5~1.4-1.9 (multiplet)~33
Piperidine H4~2.6-3.1 (multiplet)~52
NH Variable (broad singlet)-

Note: These are predicted values based on typical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While 1D NMR confirms the basic structure, advanced 2D NMR techniques are essential for unambiguous assignment and for probing the compound's three-dimensional structure. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons at H-2/H-6, H-3/H-5, and the proton at H-4, confirming the connectivity within the piperidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the stereochemistry and preferred conformation of the molecule. NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. In the case of this compound, the piperidine ring is expected to adopt a chair conformation. NOESY can distinguish between axial and equatorial protons and determine the orientation of the N-tert-butylamino group. For instance, observing a strong NOE between the H-4 proton and the axial protons at H-2/H-6 would suggest an equatorial orientation of the substituent group. Conformational studies on similar piperidine derivatives often rely on such NMR data to establish the stable chair form. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov For this compound, with the molecular formula C₉H₂₀N₂, the calculated exact mass of the neutral molecule is 156.1626 Da. nih.gov HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental formula, which is a critical step in structure verification.

Table 2: HRMS Data for this compound

Formula Ion Type Calculated Exact Mass (m/z)
C₉H₂₀N₂[M+H]⁺157.1705
C₉H₂₀N₂[M]⁺˙156.1626

Fragmentation Pattern Analysis for Structural Elucidation

In addition to determining the molecular weight, mass spectrometry provides structural information by breaking the molecule into smaller, charged fragments. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include:

Alpha-Cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. Cleavage of the tert-butyl group is a highly probable fragmentation pathway, leading to the loss of a tert-butyl radical (57 Da) and the formation of a stable ion.

Ring Cleavage: The piperidine ring can undergo fragmentation, leading to a series of characteristic ions. This process is often initiated by the ionization of one of the nitrogen atoms.

Loss of Isobutylene: A common fragmentation for tert-butyl groups involves the loss of a neutral isobutylene molecule (C₄H₈, 56 Da) via a rearrangement process.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Fragmentation Pathway
156[C₉H₂₀N₂]⁺˙Molecular Ion (M⁺˙)
141[C₈H₁₇N₂]⁺Loss of a methyl radical (•CH₃)
99[C₅H₁₁N₂]⁺Loss of a tert-butyl radical (•C(CH₃)₃)
84[C₅H₁₀N]⁺Ring fragmentation
57[C₄H₉]⁺tert-Butyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These spectra provide a "fingerprint" of the compound and are used to confirm the presence of specific functional groups. nih.gov

For this compound, key vibrational modes include:

N-H Vibrations: As a secondary amine, a characteristic N-H stretching vibration is expected in the IR spectrum, typically appearing as a single, medium-intensity band in the region of 3350-3310 cm⁻¹. An N-H bending (wagging) vibration may also be observed at lower wavenumbers.

C-H Vibrations: The spectrum will be dominated by C-H stretching vibrations from the alkyl groups (tert-butyl and piperidine ring) just below 3000 cm⁻¹. C-H bending vibrations for the methyl groups of the tert-butyl substituent are expected around 1470 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric).

C-N Vibrations: The C-N stretching of the aliphatic amine will produce absorptions in the 1250-1020 cm⁻¹ region.

Skeletal Vibrations: The piperidine ring and the C-C bonds of the tert-butyl group will have various skeletal vibrations that contribute to the fingerprint region of the spectrum (<1500 cm⁻¹).

Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar character. Therefore, the symmetric stretches of the C-C bonds within the tert-butyl group and the piperidine ring skeleton are expected to be prominent in the Raman spectrum. researchgate.net

Table 4: Characteristic IR and Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch3350 - 3310IR
C-H Stretch (Aliphatic)2970 - 2850IR, Raman
C-H Bend (CH₃, asymmetric)~1470IR
C-H Bend (CH₃, symmetric)~1365IR
C-N Stretch1250 - 1020IR
N-H Wag910 - 665IR
C-C Skeletal VibrationsFingerprint RegionIR, Raman

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

The purity assessment and separation of this compound and its derivatives are critical for ensuring their quality and for isolating specific compounds from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. Due to the chemical nature of this compound, certain considerations, such as its basicity and potential lack of a strong chromophore, often necessitate method optimization, including derivatization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the purity determination of this compound and related compounds. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase.

For compounds like this compound that lack a strong UV chromophore, derivatization is a common strategy to enhance detection by a UV detector. Derivatizing agents that react with the secondary amine of the piperidine ring or the primary amine at the 4-position can be employed. For instance, pre-column derivatization with reagents like 4-toluenesulfonyl chloride can introduce a chromophore into the molecule, allowing for sensitive UV detection sensusimpact.comresearcher.life.

A typical RP-HPLC method for a related N-substituted piperidine derivative, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, utilizes a C18 column with a gradient elution system. The mobile phase consists of an aqueous component with additives like formic acid and ammonium (B1175870) formate, and an organic modifier such as methanol or acetonitrile. This approach ensures good peak shape and resolution of the main compound from its impurities.

Interactive Data Table: Illustrative RP-HPLC Method for this compound Derivatives
ParameterCondition
Column C18, 50 x 4.6 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid and 1mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 100% B over 11 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm (after derivatization)
Injection Volume 1 µL

Chiral HPLC is essential for the separation of enantiomers of this compound derivatives, which may exhibit different pharmacological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are effective for resolving chiral amines mdpi.comresearchgate.net. The choice of mobile phase, often a mixture of an alkane with an alcohol modifier, is critical for achieving enantioseparation nih.gov.

Gas Chromatography (GC)

Gas chromatography is a valuable technique for the analysis of volatile and thermally stable compounds like this compound. However, the analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. To overcome these issues, deactivated columns or derivatization are often employed iu.edu.

A common approach involves the use of a capillary column with a non-polar or medium-polarity stationary phase. For the analysis of a related compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a GC-MS method has been described using a capillary column with a temperature gradient. The mass spectrometric detector allows for the identification of the compound based on its mass spectrum and fragmentation pattern. The fragmentation of tert-butoxycarbonyl (t-Boc) substituted precursors often involves the loss of the t-Boc group doaj.org.

Interactive Data Table: Illustrative GC-MS Method for this compound
ParameterCondition
Column Capillary column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow
Injector Temperature 280 °C
Oven Program 100 °C (1 min), then ramp to 300 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Scan Range 50-550 amu

Derivatization can also be used in GC to improve the chromatographic properties of amines. Silylation reagents, for example, can react with the amine group to form less polar and more volatile derivatives, resulting in improved peak shape and resolution.

Applications of N Tert Butylpiperidin 4 Amine As a Building Block in Complex Chemical Syntheses

Role in Heterocyclic Ring System Construction

The inherent structure of N-tert-butylpiperidin-4-amine, containing both a secondary amine within the piperidine (B6355638) ring and a primary exocyclic amine, allows it to participate in various cyclization and condensation reactions. This dual reactivity is instrumental in the construction of complex heterocyclic frameworks.

While direct, single-step syntheses of 2,4-diaminoquinoline derivatives using this compound are not extensively documented, its structural motifs are found in related and more complex quinoline-based structures. The 4-aminopiperidine (B84694) moiety is a common feature in pharmacologically active compounds that target biological systems. For instance, in the development of novel antimalarial agents, various substituted 4-aminoquinolines are synthesized. The general synthetic strategies often involve the reaction of a 4-chloroquinoline (B167314) with a suitable amine.

In a hypothetical application, this compound could be envisioned to react with a suitably substituted 4-chloroquinoline to introduce the N-tert-butylpiperidin-4-amino moiety at the 4-position of the quinoline (B57606) ring. Subsequent functionalization at the 2-position would lead to the desired 2,4-diaminoquinoline derivative. The tert-butyl group would provide steric bulk, potentially influencing the compound's binding affinity and selectivity for its biological target.

Table 1: Hypothetical Reaction for Synthesis of a 2,4-Diaminoquinoline Derivative

Reactant 1Reactant 2Product
2-Amino-4-chloroquinolineThis compound2-Amino-4-(N-tert-butylpiperidin-4-ylamino)quinoline

This compound serves as a key building block in the synthesis of polyfunctional pyridines. A notable example is the synthesis of tert-butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate. This reaction typically involves the reductive amination of pyridine-4-carboxaldehyde with a protected form of 4-aminopiperidine, where the piperidine nitrogen is protected with a Boc group. Subsequent removal of the Boc group would yield a secondary amine that could be alkylated with a tert-butyl group.

This synthesis highlights the utility of the 4-aminopiperidine scaffold in accessing molecules that combine the piperidine and pyridine (B92270) rings, both of which are prevalent in medicinal chemistry. The resulting compounds are polyfunctional, possessing multiple sites for further chemical modification.

Table 2: Synthesis of a Polyfunctional Pyridine Scaffold

Reactant 1Reactant 2Reaction TypeProduct
Pyridine-4-carboxaldehydetert-Butyl 4-aminopiperidine-1-carboxylateReductive Aminationtert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

The piperidine ring of this compound can be a foundational element in the construction of more complex bicyclic and polycyclic amine frameworks. While direct examples starting from this compound are not prevalent in the literature, synthetic strategies involving intramolecular cyclizations of substituted piperidines are well-established.

For instance, the amino group of this compound can be functionalized with a side chain containing a reactive group. Subsequent intramolecular reaction between this side chain and the piperidine nitrogen or another position on the ring could lead to the formation of a bicyclic structure. The tert-butyl group in such a synthesis would likely play a significant role in directing the stereochemical outcome of the cyclization due to its steric hindrance. Such rigid, polycyclic amine frameworks are of great interest in drug discovery as they can mimic the conformations of natural products and interact with high specificity with biological targets.

Scaffold for Ligand Design and Coordination Chemistry

The nitrogen atoms in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The piperidine nitrogen and the exocyclic primary amine can both act as donor atoms, allowing the molecule to form stable complexes with a variety of metal ions.

The development of N-donor ligands is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science. The structure of this compound provides a versatile platform for creating novel N-donor ligands. By modifying the primary amino group, a wide range of bidentate and polydentate ligands can be synthesized.

For example, reaction of the primary amine with pyridine-2-carboxaldehyde would yield an imine, which, after reduction, would result in a bidentate N,N'-donor ligand. The resulting ligand would have a piperidine nitrogen and a pyridine nitrogen available for coordination. The presence of the bulky tert-butyl group can influence the coordination geometry around the metal center, potentially leading to complexes with unique catalytic or physical properties. The synthesis of pyridine-oxazoline (PyOx) ligands, a class of N,N-bidentate ligands used in asymmetric catalysis, provides a template for how such molecules can be constructed. researchgate.net

Table 3: Potential N-Donor Ligands Derived from this compound

Ligand TypeSynthetic Precursor 1Synthetic Precursor 2Potential Metal Coordination
Bidentate N,N'This compoundPyridine-2-carboxaldehydeTransition metals (e.g., Cu, Pd, Ru)
Tridentate N,N',N''This compound2,6-DiacetylpyridineLanthanides, Transition metals

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. The piperidine moiety, as present in this compound, can play a crucial role in directing such assemblies.

Studies on coordination complexes of structurally similar picolylamine ligands, such as N-(4-picolyl)piperidine, have demonstrated the influence of the piperidine ring on the resulting supramolecular structure. worktribe.com The piperidine can act as a weak hydrogen bond donor through its C-H groups, particularly those adjacent to the nitrogen atom. worktribe.com These weak interactions can dictate the crystal packing of the coordination complexes. Furthermore, the tert-butyl group, with its significant size, would be expected to exert a strong influence on the steric environment of the molecule, guiding the self-assembly process and potentially leading to the formation of novel supramolecular architectures with interesting properties. The interplay between metal coordination and these weaker intermolecular forces allows for the rational design of complex, functional supramolecular systems. worktribe.com

Intermediacy in the Synthesis of Therapeutically Relevant Molecules (General Chemical Precursor Role)

The utility of this compound as a chemical precursor is highlighted in its application in the synthesis of substituted quinoline derivatives, which are investigated for their potential in treating proliferative diseases like cancer. Patents in the field of medicinal chemistry describe the use of this piperidine derivative to introduce a specific substituted amino-piperidine moiety onto a core heterocyclic structure.

In a documented synthetic pathway, this compound is reacted with a chlorinated quinoline precursor to form a more complex molecule. This reaction is a key step in building a library of compounds for pharmacological screening. The this compound fragment is specifically chosen to modulate the physicochemical and pharmacological properties of the final compound, such as solubility, receptor binding affinity, and metabolic stability.

The primary application of this compound as a building block is in the construction of diverse and complex amine-containing core structures. A notable example is its use in the synthesis of 2,4-diamino-quinoline derivatives.

In this synthesis, this compound participates in a nucleophilic aromatic substitution reaction. The secondary amine of the piperidine ring displaces a halogen atom (typically chlorine) on the quinoline core. This reaction directly connects the piperidine ring to the quinoline backbone, forming a C-N bond and establishing the central framework of the target molecule.

An exemplary reaction involves the synthesis of 2-(4-fluorobenzylamino)-3-fluoro-4-[4-(tert-butylamino)piperidin-1-yl]quinoline. The process involves heating 2-(4-fluorobenzylamino)-3-fluoro-4-chloro-quinoline with this compound at an elevated temperature. This specific transformation demonstrates the role of this compound in introducing a bulky and basic side chain, which is often critical for the biological activity of kinase inhibitors and other therapeutic agents.

The details of this synthetic step are outlined in the table below:

Reactant 1Reactant 2ProductReaction Type
2-(4-fluorobenzylamino)-3-fluoro-4-chloro-quinolineThis compound2-(4-fluorobenzylamino)-3-fluoro-4-[4-(tert-butylamino)piperidin-1-yl]quinolineNucleophilic Aromatic Substitution

Table 1: Synthesis of a Substituted 2,4-diamino-quinoline Derivative

This reaction highlights how the piperidine derivative serves as a versatile scaffold, enabling the creation of complex structures with potential therapeutic value.

Applications in Material Science Precursors

Information regarding the specific application of this compound as a precursor in material science is not available in the reviewed scientific literature and patent databases.

Future Perspectives and Research Challenges for N Tert Butylpiperidin 4 Amine Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly moving towards "green chemistry" to minimize its environmental footprint. nih.govresearchgate.netfigshare.com For the synthesis of N-tert-butylpiperidin-4-amine and its derivatives, this translates to a focus on developing routes that are not only efficient but also environmentally friendly.

A significant challenge lies in replacing hazardous reagents and solvents with safer alternatives. Traditional methods for piperidine (B6355638) synthesis can involve harsh conditions and toxic chemicals. nih.gov Future research will likely explore the use of greener solvents, such as water or bio-derived solvents, and milder reaction conditions. ajchem-a.com

Biocatalysis presents a promising avenue for the sustainable synthesis of piperidine derivatives. researchgate.net Enzymes, such as transaminases and lipases, can offer high selectivity under benign conditions, reducing the need for protecting groups and minimizing waste. nih.gov The immobilization of enzymes on solid supports can further enhance their stability and reusability, making biocatalytic processes more economically viable. For instance, a chemo-enzymatic approach combining chemical synthesis with biocatalysis has been shown to be effective for the asymmetric dearomatization of pyridines to produce substituted piperidines. nih.gov This strategy could potentially be adapted for the synthesis of chiral this compound derivatives.

Another key area of development is the use of renewable starting materials. Research into converting biomass-derived feedstocks into valuable chemical intermediates is gaining traction and could eventually provide a sustainable source for the piperidine core of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Renewable FeedstocksExploring bio-based routes to the piperidine scaffold.
Safer Solvents and AuxiliariesReplacing hazardous organic solvents with water or green alternatives. ajchem-a.com
BiocatalysisEmploying enzymes for higher selectivity and milder reaction conditions. researchgate.netnih.gov
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.
CatalysisUtilizing catalytic reagents in small amounts instead of stoichiometric reagents. ajchem-a.com

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic transformations is crucial for improving the efficiency and selectivity of reactions involving this compound.

One of the most significant challenges is the selective functionalization of the piperidine ring. Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences and reducing waste. nih.govresearchgate.net Research into transition-metal-catalyzed C-H activation of N-heterocycles is an active area, and applying these methods to this compound could open up new avenues for creating diverse derivatives. nih.govnsf.gov For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of N-Boc-piperidine. researchgate.net

Furthermore, the development of new catalysts for cross-coupling reactions will continue to be important. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the this compound scaffold. Advances in catalyst design, such as the use of more robust and active catalyst systems, will enable more challenging coupling reactions to be performed with higher efficiency and under milder conditions. ajchem-a.com For instance, palladium-catalyzed reactions have been instrumental in the synthesis of various substituted piperidines. nih.gov

The exploration of photocatalysis and electrocatalysis also holds promise for novel transformations. These methods can provide alternative reaction pathways that are not accessible through traditional thermal catalysis, often proceeding with high selectivity and under mild conditions.

Catalytic TransformationPotential Application for this compound
C-H FunctionalizationDirect and selective introduction of functional groups onto the piperidine ring. nih.govresearchgate.netnsf.gov
Cross-Coupling ReactionsFormation of C-C and C-X bonds to introduce diverse substituents. nih.govajchem-a.com
Asymmetric CatalysisEnantioselective synthesis of chiral derivatives. snnu.edu.cnnih.govumich.edu
BiocatalysisEnzymatic transformations for high selectivity and sustainability. nih.govnih.govchemistryviews.org
Photocatalysis/ElectrocatalysisAccessing novel reaction pathways under mild conditions.

Advancements in Stereoselective Synthesis of Complex this compound Derivatives

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their specific stereochemistry. Therefore, the ability to synthesize stereochemically defined derivatives of this compound is of paramount importance.

A major research challenge is the development of general and efficient methods for the asymmetric synthesis of substituted piperidines. snnu.edu.cnnih.gov This includes the enantioselective synthesis of single isomers and the diastereoselective synthesis of molecules with multiple stereocenters.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional transition-metal catalysis. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective cyclization of unsaturated acetals to produce functionalized chiral piperidines. umich.edu The development of new organocatalysts and their application to reactions involving this compound is a promising area of research.

The use of chiral auxiliaries is another established strategy for controlling stereochemistry. cdnsciencepub.com Research in this area is focused on developing new, more efficient, and easily removable auxiliaries. Carbohydrate-derived auxiliaries, for instance, have been successfully employed in the stereoselective synthesis of piperidine derivatives. cdnsciencepub.com

Furthermore, advancements in catalytic enantioselective methods, such as rhodium-catalyzed asymmetric reductive Heck reactions, are providing new ways to access enantioenriched 3-substituted piperidines from simple starting materials like pyridine (B92270). snnu.edu.cnnih.gov Adapting such methods for the synthesis of complex this compound derivatives will be a key focus of future research.

Stereoselective MethodApplication in this compound Synthesis
OrganocatalysisMetal-free enantioselective transformations. umich.edu
Chiral AuxiliariesControlling stereochemistry through temporary attachment of a chiral group. cdnsciencepub.com
Transition-Metal CatalysisEnantioselective C-C and C-X bond formation. snnu.edu.cnnih.govresearchgate.net
BiocatalysisEnzymatic kinetic resolutions and asymmetric synthesis. nih.govchemistryviews.org

Integration of Automation and High-Throughput Experimentation in Discovery and Optimization

The integration of automation and high-throughput experimentation (HTE) is transforming the way chemical research is conducted. chemrxiv.org These technologies enable the rapid screening of large numbers of reaction conditions, leading to accelerated discovery of new reactions and optimization of existing processes. purdue.edunih.gov

For this compound chemistry, automated synthesis platforms can be used to rapidly generate libraries of derivatives for biological screening. nih.govnih.gov This is particularly valuable in drug discovery, where the ability to quickly synthesize and test a wide range of analogues is crucial for identifying lead compounds. Automated systems can handle the repetitive tasks of dispensing reagents, controlling reaction conditions, and purifying products, freeing up researchers to focus on experimental design and data analysis. researchgate.net

HTE can be employed to systematically explore a wide range of catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for a particular transformation. nih.gov This data-rich approach not only accelerates process development but can also provide valuable insights into reaction mechanisms. The use of miniaturized reaction formats in HTE significantly reduces the consumption of starting materials and reagents, making the screening process more cost-effective and sustainable. nih.gov

The combination of flow chemistry with automated systems offers further advantages, including precise control over reaction parameters, enhanced safety, and the ability to perform reactions that are difficult or dangerous to carry out in batch. researchgate.netunimi.it The application of automated flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient, scalable, and safer manufacturing processes.

TechnologyApplication in this compound Chemistry
High-Throughput Experimentation (HTE)Rapid screening of reaction conditions for discovery and optimization. chemrxiv.orgpurdue.edunih.gov
Automated SynthesisGeneration of compound libraries for screening and lead optimization. nih.govnih.gov
Flow ChemistryPrecise control over reaction parameters, improved safety, and scalability. researchgate.netunimi.it
Robotic PlatformsAutomation of repetitive laboratory tasks, increasing efficiency and reproducibility. nih.gov
Data-Driven OptimizationUsing machine learning and statistical methods to analyze HTE data and predict optimal conditions.

Q & A

Q. What are the standard synthetic routes for N-tert-butylpiperidin-4-amine, and how are reaction conditions optimized for yield and purity?

this compound is typically synthesized via alkylation of piperidine derivatives. A common method involves reacting piperidin-4-amine with tert-butyl halides under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like ethanol or acetonitrile . Purification often employs column chromatography or recrystallization, with yields influenced by solvent polarity and reaction time. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.
  • High-resolution MS for molecular weight validation.
  • Infrared (IR) spectroscopy to identify functional groups like amines.
  • HPLC for purity assessment (>95% is typical for research-grade material) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation.
  • Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., over-alkylation) during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to ethanol.
  • Temperature control : Lower temperatures (0–5°C) slow competing reactions.
  • Stoichiometry : Use a slight excess of tert-butyl halide (1.2–1.5 equiv) to favor mono-alkylation.
  • Catalyst screening : Phase-transfer catalysts like tetrabutylammonium bromide improve efficiency .

Q. How should researchers address discrepancies in reported biological activity data for piperidine derivatives?

  • Cross-validation : Replicate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake).
  • Data triangulation : Compare results with structurally similar compounds (e.g., N-phenylpiperidin-4-amine) to identify structure-activity relationships .

Q. What strategies are effective for identifying and quantifying trace impurities (e.g., N-nitrosamines) in this compound?

  • LC-MS/MS : Detect nitrosamines at ppm levels using selective ion monitoring.
  • Supplier audits : Use questionnaires to assess raw material risks (e.g., amine contamination during synthesis) .

Q. How can computational methods enhance the study of this compound’s physicochemical properties?

  • DFT calculations : Predict thermodynamic stability and reactivity.
  • Molecular docking : Simulate interactions with biological targets (e.g., neurotransmitter receptors) using software like AutoDock.
  • NIST data : Reference thermodynamic databases for enthalpy and entropy values .

Q. What challenges arise when scaling up this compound synthesis, and how can they be resolved?

  • Heat dissipation : Use jacketed reactors for exothermic alkylation steps.
  • Solvent recovery : Implement distillation systems for ethanol/acetonitrile reuse.
  • Catalyst recycling : Explore heterogeneous catalysts (e.g., immobilized bases) to reduce waste .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
  • Analytical monitoring : Track degradation via HPLC and quantify hydrolyzed byproducts .

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

  • Caco-2 cells : Assess intestinal permeability.
  • Microsomal assays : Measure metabolic stability using liver microsomes.
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.